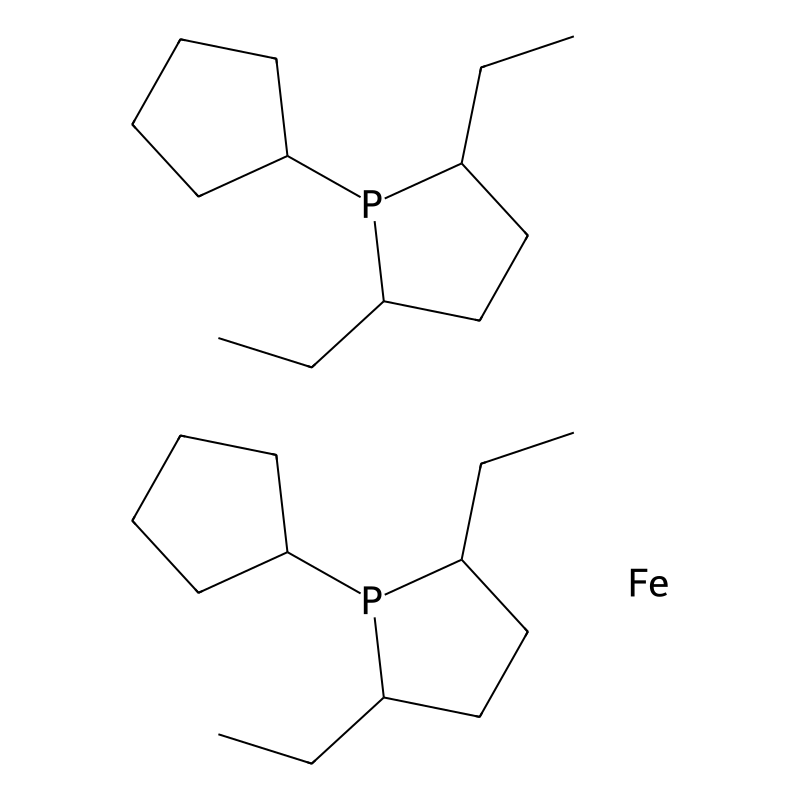1-Cyclopentyl-2,5-diethylphospholane;iron

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Cyclopentyl-2,5-diethylphospholane;iron is a complex organometallic compound that integrates a phospholane structure with an iron component. The phospholane moiety, characterized by a five-membered ring containing phosphorus, is known for its unique properties in coordination chemistry. This compound's molecular structure allows it to participate in various
In ROMP and olefin metathesis reactions, FeCp* acts as a catalyst by facilitating the breaking and reforming of carbon-carbon double bonds. The specific mechanism involves the following steps:
- Initiation: A molecule reacts with the FeCp* complex, generating an active catalyst species.
- Propagation: The active catalyst species reacts with a monomer (cyclic alkene in ROMP or olefin in olefin metathesis), cleaving the double bond and forming a new bond to the growing polymer chain.
- Chain termination: The growing polymer chain can be terminated by various factors, such as reaction with another molecule or dissociation from the catalyst.
Catalyst Precursor for Olefin Polymerization:
One of the most studied applications of 1-Cyclopentyl-2,5-diethylphospholane;iron (often abbreviated as FeCp* due to the cyclopentadienyl ring) is as a catalyst precursor for olefin polymerization. FeCp* serves as a starting material for the synthesis of various homogeneous Ziegler-Natta catalysts. These catalysts are crucial for the production of polyolefins, a class of polymers with wide industrial applications, including plastics, fibers, and films [].
FeCp* reacts with various activator molecules, such as methylalumoxane (MAO), to generate cationic iron complexes that act as the active polymerization catalysts. The specific structure of the catalyst and the reaction conditions influence the type and properties of the resulting polyolefin [].
Source of Iron for Organometallic Chemistry:
FeCp* is a valuable precursor for introducing iron into various organometallic compounds. Due to its well-defined structure and stability, FeCp* readily undergoes substitution reactions with different organic ligands. This allows researchers to synthesize a diverse range of iron-containing organometallic complexes with tailored properties for various applications in catalysis, materials science, and medicinal chemistry [].
Biomimetic Studies of Iron Enzymes:
The structural features of FeCp* resemble those of the active sites in certain iron-containing enzymes. This makes FeCp* a useful model compound for studying the reaction mechanisms of these enzymes. Researchers can use FeCp* to investigate how iron interacts with substrates and catalyzes biological reactions [].
- Coordination Reactions: The phosphorus atom can coordinate with metal centers, facilitating the formation of complexes that are crucial in catalysis.
- Redox Reactions: The iron component can undergo oxidation and reduction, allowing the compound to act as a catalyst in electron transfer processes.
- Substitution Reactions: The diethyl groups can be substituted under appropriate conditions, leading to the formation of new derivatives.
These reactions make 1-Cyclopentyl-2,5-diethylphospholane;iron a versatile candidate for applications in organic synthesis and catalysis.
Synthesis of 1-Cyclopentyl-2,5-diethylphospholane;iron typically involves several steps:
- Formation of Phospholane: The initial step often includes the reaction of cyclopentyl lithium with diethyl phosphite to form the phospholane structure.
- Complexation with Iron: The resulting phospholane can then be reacted with iron salts (e.g., iron(II) chloride) under controlled conditions to form the final compound.
- Purification: The product is usually purified through techniques such as recrystallization or chromatography to obtain a high-purity sample.
These methods allow for the efficient production of 1-Cyclopentyl-2,5-diethylphospholane;iron suitable for further applications.
1-Cyclopentyl-2,5-diethylphospholane;iron has potential applications in several fields:
- Catalysis: It can serve as a catalyst or ligand in various organic reactions, particularly those involving transition metals.
- Material Science: Its unique properties may be harnessed in developing advanced materials with specific functionalities.
- Pharmaceuticals: Given its possible biological activity, it may find applications in drug development or as a therapeutic agent.
Interaction studies involving 1-Cyclopentyl-2,5-diethylphospholane;iron would typically focus on its behavior with various substrates and metal ions. These studies help understand:
- Ligand Behavior: How the phospholane coordinates with different metal centers.
- Reactivity Profiles: The influence of substituents on reactivity and selectivity in
1-Cyclopentyl-2,5-diethylphospholane;iron shares similarities with several other organometallic compounds. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,1'-Bis[(2R,5R)-2,5-Diethylphospholano]Ferrocene | Ferrocene derivative | Combines ferrocene's stability with phosphine reactivity |
| Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane | Phosphine complex | Known for its role in catalysis and electron transfer |
| Bis[(2R,5R)-2,5-Diethylphospholano]Ferrocene | Dual phospholane structure | Enhanced catalytic properties due to dual coordination sites |
Uniqueness
The uniqueness of 1-Cyclopentyl-2,5-diethylphospholane;iron lies in its specific combination of structural elements that provide distinct steric and electronic properties. This makes it particularly suitable for targeted applications in catalysis and potentially in biological systems compared to other similar compounds.








